molecular formula C5H5N5O3S B13451954 [(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea CAS No. 6960-27-6

[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea

Cat. No.: B13451954
CAS No.: 6960-27-6
M. Wt: 215.19 g/mol
InChI Key: PJBRRZWTRGPCSJ-UHFFFAOYSA-N
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Description

[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea is a complex organic compound known for its unique chemical structure and properties It is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea typically involves the reaction of barbituric acid derivatives with thiourea under controlled conditions. One common method includes the following steps:

    Starting Materials: Barbituric acid and thiourea.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

    Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced thiourea derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can produce a variety of substituted thiourea compounds.

Scientific Research Applications

[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea is unique due to its combination of a diazinane ring with a thiourea moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6960-27-6

Molecular Formula

C5H5N5O3S

Molecular Weight

215.19 g/mol

IUPAC Name

(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)iminothiourea

InChI

InChI=1S/C5H5N5O3S/c6-4(14)10-9-1-2(11)7-5(13)8-3(1)12/h(H2,6,14)(H3,7,8,11,12,13)

InChI Key

PJBRRZWTRGPCSJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)NC1=O)O)N=NC(=S)N

Origin of Product

United States

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